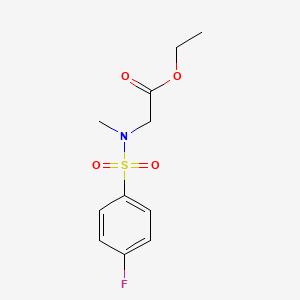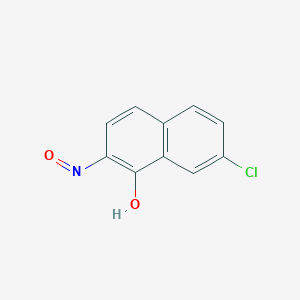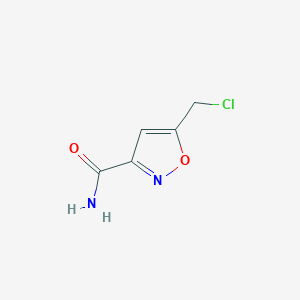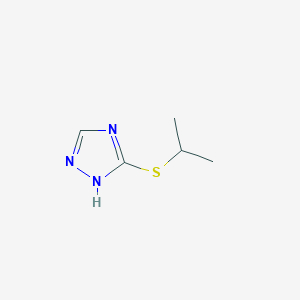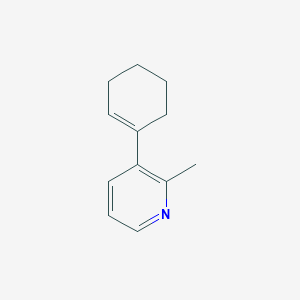
3-(Cyclohexen-1-yl)-2-methylpyridine
Overview
Description
3-(Cyclohexen-1-yl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexen-1-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with cyclohex-1-en-1-yl derivatives under specific conditions. One common method includes the use of a Grignard reagent derived from cyclohex-1-en-1-yl bromide, which reacts with 2-methylpyridine in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexen-1-yl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of 3-(cyclohexyl)-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Cyclohexen-1-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexen-1-yl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
3-(Cyclohex-1-en-1-yl)propionate: Used in fragrance compositions.
1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Studied for its structural and biological properties.
Uniqueness: 3-(Cyclohexen-1-yl)-2-methylpyridine is unique due to its combination of a pyridine ring with a cyclohexenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-2-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
FZBAYBSHCCQREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
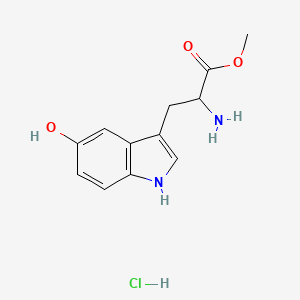
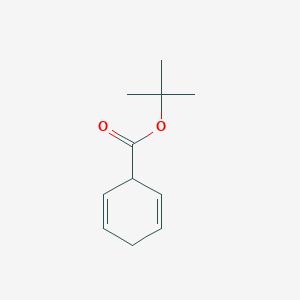
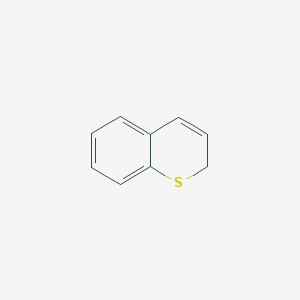

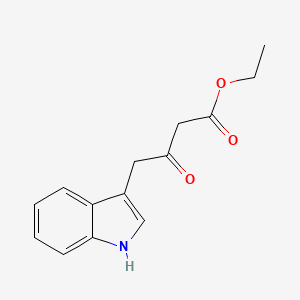
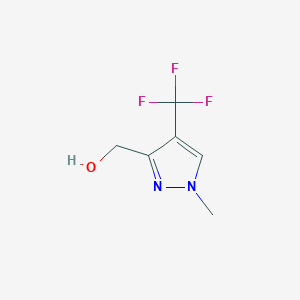
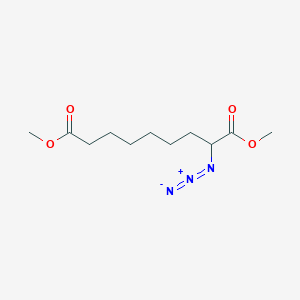

![tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8683329.png)
